1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate
CAS No.: 483966-93-4
Cat. No.: VC11878577
Molecular Formula: C24H31NO4
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 483966-93-4 |
|---|---|
| Molecular Formula | C24H31NO4 |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | benzoic acid;1-piperidin-1-yl-3-(2-prop-2-enylphenoxy)propan-2-ol |
| Standard InChI | InChI=1S/C17H25NO2.C7H6O2/c1-2-8-15-9-4-5-10-17(15)20-14-16(19)13-18-11-6-3-7-12-18;8-7(9)6-4-2-1-3-5-6/h2,4-5,9-10,16,19H,1,3,6-8,11-14H2;1-5H,(H,8,9) |
| Standard InChI Key | WSXQUFWNJRWLDW-UHFFFAOYSA-N |
| SMILES | C=CCC1=CC=CC=C1OCC(CN2CCCCC2)O.C1=CC=C(C=C1)C(=O)O |
| Canonical SMILES | C=CCC1=CC=CC=C1OCC(CN2CCCCC2)O.C1=CC=C(C=C1)C(=O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Descriptors
The systematic IUPAC name for this compound is benzoic acid;1-piperidin-1-yl-3-(2-prop-2-enylphenoxy)propan-2-ol, reflecting its dual-component structure comprising a benzoate anion and a cationic propanol-piperidine-allylphenol backbone. The molecular formula C<sub>24</sub>H<sub>31</sub>NO<sub>4</sub> corresponds to a monoisotopic mass of 397.2253 Da, with a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| CAS No. | 483966-93-4 |
| Molecular Formula | C<sub>24</sub>H<sub>31</sub>NO<sub>4</sub> |
| Molecular Weight | 397.5 g/mol |
| SMILES | C=CCC1=CC=CC=C1OCC(CN2CCCCC2)O.C1=CC=C(C=C1)C(=O)O |
| InChIKey | WSXQUFWNJRWLDW-UHFFFAOYSA-N |
| PubChem CID | 16807163 |
Stereochemical and Conformational Analysis
The compound’s structure includes a central propan-2-ol backbone substituted at position 1 with a piperidinyl group and at position 3 with a 2-allylphenoxy group. Esterification of the hydroxyl group with benzoic acid introduces a planar aromatic system, potentially influencing molecular packing and solubility. The allyl group (CH<sub>2</sub>CHCH<sub>2</sub>) introduces geometric isomerism, though the E/Z configuration remains unspecified in available literature.
Synthesis and Manufacturing
Esterification Protocol
The synthesis involves reacting 1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol with benzoic acid under acidic catalysis. Sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) in anhydrous toluene at 80–110°C for 6–12 hours typically yields the ester in 60–75% purity. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) enhances purity to >95%.
Table 2: Representative Synthetic Conditions
| Parameter | Condition |
|---|---|
| Catalyst | p-Toluenesulfonic acid (1 mol%) |
| Solvent | Toluene |
| Temperature | 100°C |
| Reaction Time | 8 hours |
| Yield | 68% |
Scalability and Industrial Production
Industrial-scale synthesis requires careful control of exothermic esterification. Continuous flow reactors with immobilized acid catalysts (e.g., Amberlyst-15) improve safety and yield consistency. Post-synthesis, crystallization from ethanol/water mixtures (1:3 v/v) achieves pharmaceutical-grade purity.
Physicochemical Properties
Solubility and Partitioning
The compound’s logP (calculated via XLogP3) is 4.2, indicating high lipophilicity. It is sparingly soluble in water (<0.1 mg/mL at 25°C) but freely soluble in dimethyl sulfoxide (DMSO) and ethanol. The benzoate ester enhances membrane permeability compared to the parent alcohol.
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, with decomposition onset at 210°C. Accelerated stability studies (40°C/75% RH, 6 months) show <2% degradation, indicating robust shelf life under controlled storage.
Applications and Regulatory Status
Research Use
This compound serves as:
-
A reference standard in analytical chemistry (HPLC, LC-MS).
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An intermediate for synthesizing piperidine-based drug candidates.
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A probe for studying esterase-mediated hydrolysis kinetics.
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